Isonipecotic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

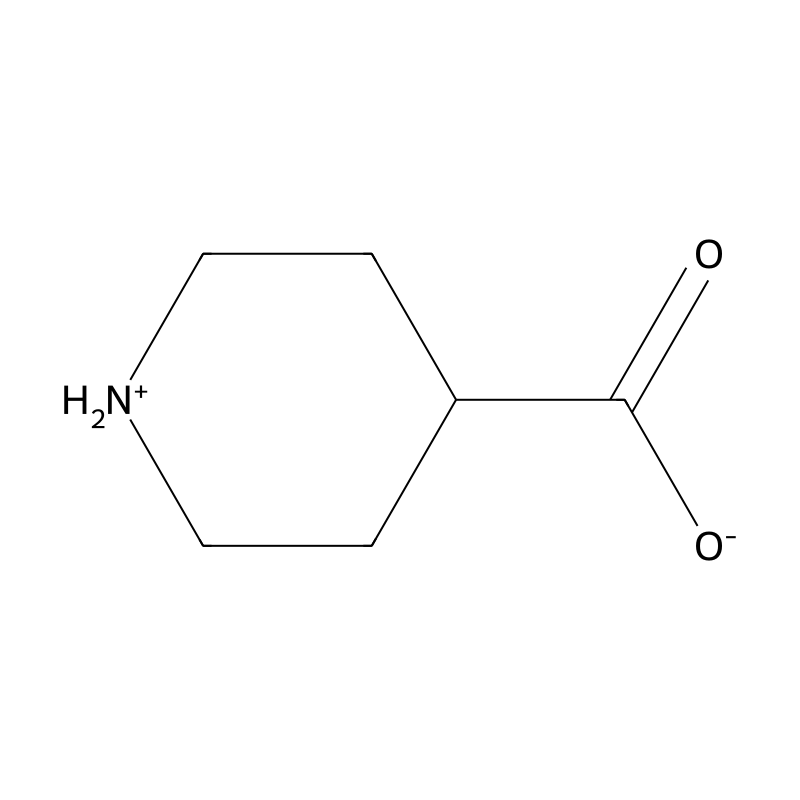

Isonipecotic acid is a heterocyclic compound characterized by its structure, which includes a piperidine ring with a carboxylic acid group located at the iso position. Its chemical formula is C6H11NO2, and it has a molecular weight of 129.16 g/mol. This compound is recognized for its role as a partial agonist of the GABA A receptor, which plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. Due to its structural features, isonipecotic acid is also referred to as 4-piperidinecarboxylic acid .

Isonipecotic acid acts as a partial agonist at the GABAergic receptor type A (GABA<sub>A</sub> receptor) in the central nervous system []. GABA<sub>A</sub> receptors are responsible for inhibitory neurotransmission, and partial agonists like isonipecotic acid can mimic the effects of GABA to a lesser extent, leading to mild calming effects.

Pharmaceutical Intermediate:

Isonipecotic acid serves as a valuable building block for synthesizing drugs. Its unique structure allows the creation of diverse derivatives with potential applications in treating various conditions. Studies have explored its use in developing drugs for:

- Neurological disorders: Isonipecotic acid derivatives show promise in modulating the GABAergic system, potentially impacting diseases like epilepsy and Alzheimer's [].

- Cancer treatment: Research suggests that specific derivatives might exhibit anti-tumor properties [].

- Other therapeutic areas: Isonipecotic acid derivatives are also being investigated for their potential roles in managing inflammation, cardiovascular diseases, and bone disorders [].

Chiral Auxiliary in Organic Synthesis:

Isonipecotic acid's chiral nature makes it a valuable tool in asymmetric synthesis. As a chiral auxiliary, it can control the stereochemistry of newly formed bonds during organic reactions, leading to the production of enantiopure compounds with specific biological activities [].

Development of Novel Catalysts:

Recent research explores the potential of using Isonipecotic acid in designing new catalysts for various organic transformations. Its structural features offer promising avenues for developing efficient and selective catalysts for sustainable chemical processes [].

- Decarboxylation: Under certain conditions, isonipecotic acid can lose carbon dioxide to form piperidine derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications.

- Amidation: The carboxylic acid can react with amines to form amides, expanding its utility in pharmaceutical chemistry.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activities or different pharmacological properties .

Isonipecotic acid's primary biological activity stems from its interaction with the GABA A receptor. As a partial agonist, it can modulate GABAergic signaling, potentially influencing anxiety and seizure activity. Research indicates that isonipecotic acid may have neuroprotective effects and could be beneficial in treating conditions such as epilepsy and anxiety disorders. Furthermore, studies suggest that it may play a role in enhancing cognitive functions due to its modulatory effects on neurotransmission .

Several methods exist for synthesizing isonipecotic acid, including:

- Enzymatic Synthesis: Utilizing amidase enzymes from specific bacterial strains (e.g., Cupriavidus necator) in aqueous phosphate buffers at controlled pH and temperature conditions.

- Chemical Synthesis: Traditional synthetic routes involve starting materials like piperidine and various reagents that facilitate the introduction of the carboxylic acid group through multiple steps involving oxidation and hydrolysis processes .

These methods provide flexibility in producing isonipecotic acid for research and pharmaceutical applications.

Isonipecotic acid has several notable applications:

- Pharmaceutical Development: It serves as a precursor in synthesizing compounds with potential therapeutic effects on neurological disorders.

- Research Tool: Used in studies investigating GABA A receptor modulation and related neuropharmacology.

- Chemical Synthesis: Acts as a building block for creating more complex organic molecules, including derivatives that may exhibit enhanced biological properties .

Interaction studies involving isonipecotic acid focus on its binding affinity and efficacy at GABA A receptors compared to other ligands. Research indicates that it has distinct pharmacological profiles when interacting with different receptor subtypes, which could lead to the development of selective modulators for therapeutic use. These studies are crucial for understanding how structural variations influence biological activity and receptor interactions .

Isonipecotic acid shares structural similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nipecotic Acid | Piperidine derivative | Primarily acts as a GABA uptake inhibitor |

| 4-Aminobutyric Acid | Amino acid | Full agonist at GABA A receptors |

| Baclofen | GABA derivative | Selective GABA B receptor agonist |

Uniqueness of Isonipecotic Acid

Isonipecotic acid's uniqueness lies in its partial agonist activity at GABA A receptors, contrasting with other compounds like baclofen, which exclusively targets GABA B receptors. This distinction allows for diverse pharmacological applications and therapeutic strategies tailored to specific neurological conditions .

Isonipecotic acid, first described in chemical literature in the mid-20th century, emerged as a compound of interest due to its structural similarity to nipecotic acid, a known γ-aminobutyric acid (GABA) uptake inhibitor. Early studies focused on its heterocyclic piperidine backbone and carboxylic acid functional group, which positioned it as a versatile intermediate in organic synthesis. By the 1970s, its role as a GABA~A~ receptor partial agonist was identified, spurring pharmacological investigations into its potential therapeutic applications. The compound’s synthesis and derivatization have since become critical in developing neuroactive agents and agrochemicals.

Nomenclature and Chemical Identity

Isonipecotic acid (CAS: 498-94-2) is systematically named piperidine-4-carboxylic acid, reflecting its piperidine ring substituted with a carboxylic acid at the 4-position. Its molecular formula is C~6~H~11~NO~2~, with a molar mass of 129.16 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Piperidine-4-carboxylic acid |

| SMILES | OC(=O)C1CCNCC1 |

| InChI Key | SRJOCJYGOFTFLH-UHFFFAOYSA-N |

| Synonyms | 4-Carboxypiperidine, Hexahydroisonicotinic acid |

The compound’s planar structure enables interactions with biological targets, such as neurotransmitter receptors, while its solubility in polar solvents (e.g., water) facilitates industrial processing.

Structural Classification and Related Compounds

Isonipecotic acid belongs to the piperidinecarboxylic acids, a class of heterocyclic compounds with broad pharmacological relevance. Structural analogs include:

- Nipecotic acid (piperidine-3-carboxylic acid): A GABA reuptake inhibitor with anticonvulsant properties.

- N-BOC-piperidine-4-carboxylic acid: A protected derivative used in peptide synthesis.

- Ethyl nipecotate: An esterified form explored for its enhanced blood-brain barrier penetration.

The 4-position carboxylic acid group distinguishes isonipecotic acid from other isomers, conferring unique electronic and steric properties that influence receptor binding.

Significance in Chemical Research

Isonipecotic acid’s dual role as a pharmaceutical intermediate and bioactive molecule has made it a cornerstone in medicinal chemistry. Its capacity to modulate GABA~A~ receptors underpins research into anxiolytics and anticonvulsants, while its piperidine scaffold serves as a template for designing kinase inhibitors and agrochemicals. Recent advancements in enantioselective synthesis, such as the enzymatic resolution described in patent CN106831540B, highlight its evolving industrial importance.

Structural Features

Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety positioned at the 4-carbon, which accounts for its alternative nomenclature as 4-piperidinecarboxylic acid [2] [24]. The structural framework represents a saturated six-membered heterocycle containing one nitrogen atom, distinguishing it from other piperidinecarboxylic acid isomers [16]. The carboxylic acid functional group is attached to the carbon atom in the iso position relative to the nitrogen atom, providing the compound with its characteristic chemical properties [2] [24].

The piperidine ring system adopts a stable chair conformation in both solution and solid-state structures [10] [15] [16]. X-ray crystallographic analysis reveals that the carboxyl group maintains an equatorial orientation, which represents the thermodynamically favored arrangement [10] [15] [16]. This equatorial positioning minimizes steric interactions and contributes to the overall stability of the molecular structure [16].

The compound exhibits characteristic bond lengths consistent with piperidinium ring systems, as confirmed through structural determinations [16]. The nitrogen-carbon bond distances fall within typical ranges for piperidine derivatives, while the carbon-carbon bonds maintain values expected for chair conformation geometries [16]. The carboxylate group demonstrates nearly symmetrical carbon-oxygen bond lengths, with values equal within two standard deviations, indicating delocalized electron density across the carboxyl functionality [16].

Stereochemistry

Isonipecotic acid is classified as an achiral molecule, possessing no defined stereocenters within its molecular framework [12]. The compound exhibits a stereochemistry designation of 0/0, indicating the absence of asymmetric carbon atoms that would generate optical isomers [12]. This achiral nature results in no optical activity, as confirmed through polarimetric measurements that show no rotation of plane-polarized light [12] [19].

The symmetrical nature of the piperidine ring system contributes to the compound's achiral character [12]. Unlike other amino acid derivatives that possess asymmetric centers, isonipecotic acid maintains structural symmetry that eliminates the possibility of enantiomeric forms [12]. This characteristic simplifies synthetic approaches and analytical procedures, as there is no requirement for chiral resolution or stereochemical control during preparation [12].

The absence of stereochemical complexity in isonipecotic acid contrasts with its structural isomers, such as pipecolic acid, which contains an asymmetric center and exists as enantiomeric pairs [16]. This fundamental difference in stereochemistry influences the biological activity patterns and synthetic utility of these related compounds [16].

Molecular Conformation

The molecular conformation of isonipecotic acid is dominated by the chair form of the piperidine ring, which represents the most stable conformational arrangement [10] [15] [16]. Crystallographic studies consistently demonstrate that the piperidine ring adopts this chair conformation both in the solid state and in solution environments [10] [15] [16]. The chair conformation minimizes torsional strain and maintains optimal bond angles throughout the cyclic system [10].

Computational studies using density functional theory calculations at the B3LYP/6-31G(d,p) level have confirmed the preference for chair conformation over alternative ring puckering arrangements [10]. These theoretical investigations reveal that boat or twist conformations are significantly higher in energy, making chair conformation overwhelmingly favored under normal conditions [10]. The calculated energy differences between conformational isomers exceed 20 kilocalories per mole, establishing the chair form as the exclusive populated conformation [16].

The carboxyl group maintains an equatorial orientation relative to the piperidine ring plane, avoiding unfavorable axial interactions [10] [15] [16]. This equatorial positioning allows for optimal hydrogen bonding interactions in the solid state while minimizing intramolecular strain [15] [16]. Molecular dynamics simulations demonstrate that the carboxyl group retains this equatorial preference across various environmental conditions [10].

The overall molecular geometry results in a rod-like structure when considering the extended conformation of related oligomeric derivatives [13]. The piperidine rings in extended systems maintain approximately 4.3 Angstrom separation distances, contributing to the formation of well-defined linear arrangements [13]. This conformational behavior has implications for the design of molecular materials and biological activity patterns [13].

Zwitterionic Properties

Isonipecotic acid demonstrates classic zwitterionic behavior, particularly in aqueous environments and solid-state crystalline forms [15] [16] [17]. The compound exists as a zwitterion through internal proton transfer from the carboxylic acid group to the nitrogen atom, resulting in simultaneous positive and negative charges within the same molecule [15] [16]. This zwitterionic character is confirmed through X-ray crystallographic analysis, which reveals the presence of two hydrogen atoms bonded to the nitrogen center and symmetrical carboxylate bond lengths [16].

The zwitterionic form becomes thermodynamically favored in the presence of polar solvents, particularly water [16]. Theoretical calculations demonstrate that while neutral forms may predominate in gas phase conditions, the introduction of even small numbers of water molecules stabilizes the zwitterionic structure [16]. The stabilization energy associated with zwitterion formation in aqueous media has been calculated to exceed the neutral form by significant margins [16].

The compound exhibits two distinct dissociation constants reflecting its amphoteric nature [27]. The first dissociation constant (pKa1) occurs at 3.73, corresponding to the protonated amino group losing a proton [27]. The second dissociation constant (pKa2) appears at 10.72, representing deprotonation of the carboxylic acid functionality [27]. These values indicate that isonipecotic acid exists predominantly in zwitterionic form across physiological pH ranges [27].

| Parameter | Value/Description | Reference |

|---|---|---|

| Unit Cell Dimensions (Å) | a=10.7006, b=6.5567, c=17.9297, β=104.564° | [34] [37] |

| Cell Volume (ų) | 1217.54 | [34] [37] |

| Crystal Temperature (K) | 100±1 | [34] [37] |

| Molecular Conformation | Chair conformation | [10] [15] [16] |

| Carboxyl Group Position | Equatorial | [10] [15] [16] |

| Hydrogen Bonding Pattern | Three-dimensional assembly | [15] [16] [33] |

| Zwitterionic Form | Yes (in solid state) | [15] [16] [17] |

| Water Molecules per Unit Cell | 1 (monohydrate) | [15] [16] [17] |

| pKa1 (NH₂⁺) | 3.73 | [27] |

| pKa2 (COOH) | 10.72 | [27] |

Crystallographic investigations reveal that isonipecotic acid crystallizes as a monohydrate in its zwitterionic form [15] [16] [17]. The crystal structure demonstrates a three-dimensional hydrogen bonding network involving both the protonated amino group and the carboxylate functionality [15] [16] [33]. Infinite chains of amino acid molecules are linked through amino-carboxylate intermolecular hydrogen bonds, creating a complex supramolecular architecture [33]. Additional hydrogen bonding interactions involve intercalated water molecules that further stabilize the crystal lattice through water-carboxylate interactions [33].

Isonipecotic acid exists as a solid crystalline powder under standard conditions [1] [2]. The compound presents as a white to faint pink-beige crystalline powder [1] [3] [2] [4] with an odorless characteristic [4]. This physical presentation is consistent across multiple commercial suppliers and research-grade preparations, indicating the inherent stability of the compound's crystalline structure.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid Powder | [1] [2] |

| Appearance/Color | White to faint pink-beige crystalline powder | [1] [3] [2] [4] |

| Odor | Odorless | [4] |

Melting and Boiling Points

The melting point of isonipecotic acid shows some variation in reported values, with most sources indicating greater than 300°C [1] [5] [2]. More specific determinations report melting points of 336°C [6] [7] and 270-275°C with decomposition [4]. The variation likely reflects different measurement conditions and purity levels of samples tested.

The boiling point is reported with multiple estimates: 239.22°C (rough estimate) [1], 264°C at 1013 hPa [7] [8], and 265.8±33.0°C at 760 mmHg [5] [2]. The hydrochloride salt form exhibits different thermal behavior, with decomposition occurring at 293-300°C [6].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | >300 / 336 / 270-275 (decomposition) | [1] [6] [7] [4] |

| Melting Point (Hydrochloride) (°C) | 293-300 (with decomposition) | [6] |

| Boiling Point (°C) | 239.22 (rough estimate) / 264 / 265.8±33.0 | [1] [7] [2] |

| Decomposition Temperature (°C) | 270-275 | [4] |

Solubility Parameters

Aqueous Solubility

Isonipecotic acid demonstrates excellent water solubility [1] [3] [2] [4], with quantitative measurements indicating 26 mg/mL (201.3 mM) at 25°C [3]. This high aqueous solubility reflects the compound's amphoteric nature, allowing it to exist in various ionic forms depending on solution pH. The presence of both carboxylic acid and amine functional groups enables extensive hydrogen bonding with water molecules, facilitating dissolution.

Organic Solvent Solubility

The solubility profile in organic solvents varies significantly based on polarity and hydrogen-bonding capacity. Isonipecotic acid shows limited solubility in ethanol (less than 1 mg/mL) [3] [6], while being insoluble in DMSO in its free acid form [3]. However, protected derivatives such as the FMOC (fluorenylmethyloxycarbonyl) derivative demonstrate enhanced solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [9].

The hydrochloride salt form exhibits enhanced solubility in methanol and is freely soluble in water [6], demonstrating the impact of salt formation on solubility characteristics.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble / 26 mg/mL (201.3 mM) | [1] [3] [2] [4] |

| Methanol | Soluble (hydrochloride freely soluble) | [6] [4] |

| Ethanol | Slightly soluble / <1 mg/mL | [3] [6] |

| DMSO | Insoluble / Soluble (FMOC derivative) | [3] [9] |

Acid-Base Properties

Isonipecotic acid exhibits amphoteric behavior with two distinct ionization constants [1] [10]. The compound possesses a carboxylic acid group (pKa₁ = 3.73) and a secondary amine group (pKa₂ = 10.72), measured at 25°C [1] [10]. These values indicate that at physiological pH (~7.4), the compound exists predominantly as a zwitterion with the carboxylate group deprotonated and the amine group protonated.

Alternative determinations report slightly different values: acidic pKa = 4.33 and basic pKa = 10.43 [11], which fall within reasonable experimental variation. The amphoteric nature enables the compound to act as either an acid or base depending on solution conditions, contributing to its versatility in various chemical and biological applications.

| Property | Value | Reference |

|---|---|---|

| pKa₁ (carboxylic acid) | 3.73 (+1) | [1] [10] |

| pKa₂ (amine) | 10.72 (0) | [1] [10] |

| Acidic pKa (ChEMBL) | 4.33 | [11] |

| Basic pKa (ChEMBL) | 10.43 | [11] |

| Nature | Amphoteric (zwitterionic) | [1] [10] |

Stability and Reactivity

Isonipecotic acid demonstrates good chemical stability under normal storage and handling conditions [4] [12]. The compound exhibits thermal stability up to approximately 270-275°C, beyond which decomposition occurs [4]. No specific reactive hazards have been identified in the literature [12], suggesting relatively benign reactivity under standard laboratory conditions.

Storage recommendations include maintaining the compound at room temperature in a dark place under an inert atmosphere [1] [4]. This protocol helps prevent potential oxidation or photodegradation, though the compound appears to have good inherent stability. The density is reported with some variation: 1.1426 g/cm³ (rough estimate) [1], 1.125 g/cm³ [2], and 1.21 g/cm³ (approximate) [4].

| Property | Description | Reference |

|---|---|---|

| Chemical Stability | Stable under normal conditions | [4] [12] |

| Thermal Stability | Decomposes at ~270-275°C | [4] |

| Storage Conditions | Store at room temperature, dark place, inert atmosphere | [1] [4] |

| Reactive Hazards | None known based on literature | [12] |

Spectroscopic Properties

Comprehensive spectroscopic characterization of isonipecotic acid has been documented across multiple analytical techniques. ¹H NMR spectroscopy reveals chemical shifts consistent with the piperidine ring system and carboxylic acid functionality [13] [14]. The ¹³C NMR spectrum displays three unique carbon signals, confirming the absence of molecular symmetry and supporting the proposed structure [13] [15].

Infrared spectroscopy provides characteristic absorption bands including a broad O-H stretch in the region 3500-2500 cm⁻¹ typical of carboxylic acids, a C=O stretch around 1700 cm⁻¹, and N-H stretching modes in the 3100-2000 cm⁻¹ region [16]. Mass spectrometry confirms the molecular structure with a molecular ion peak at m/z 129, with detailed fragmentation patterns available in spectral databases [13] [17] [18].

Complex formation studies using FTIR and Raman spectroscopy have been conducted, particularly investigating hydrogen-bonded complexes with various phenolic compounds [16]. These studies provide detailed vibrational assignments and demonstrate the compound's capacity for intermolecular hydrogen bonding.

| Technique | Key Features/Data | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts consistent with piperidine ring and carboxylic acid | [13] [14] |

| ¹³C NMR | Three unique carbon signals confirming molecular structure | [13] [15] |

| IR (FTIR) | Broad O-H stretch (carboxylic acid), C=O stretch, N-H stretch | [16] [19] |

| Mass Spectrometry | Molecular ion peak at m/z 129, fragmentation patterns available | [13] [17] [18] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 200 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 199 of 200 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant